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Compound of Interest

Compound Name: 2-amino-N-methylhexanamide

Cat. No.: B15327588 Get Quote

Disclaimer: Publicly available, experimentally verified spectroscopic data for 2-amino-N-
methylhexanamide is limited. This guide provides a representative analysis based on data

from structurally similar compounds and general spectroscopic principles. The presented data

is illustrative and intended to serve as a reference for researchers and scientists in the field of

drug development and chemical analysis.

This technical guide offers a comprehensive overview of the expected spectroscopic

characteristics of 2-amino-N-methylhexanamide. It includes predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed

experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-amino-N-
methylhexanamide. These predictions are derived from the analysis of structurally related

molecules and established spectroscopic databases.

Table 1: Predicted ¹H NMR Data for 2-amino-N-methylhexanamide (in CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.30 t 1H α-CH

~2.80 d 3H N-CH₃

~1.40 - 1.60 m 2H β-CH₂

~1.25 - 1.40 m 4H γ-CH₂, δ-CH₂

~0.90 t 3H ε-CH₃

~1.50 (broad) s 2H NH₂

~6.50 (broad) s 1H NH

Table 2: Predicted ¹³C NMR Data for 2-amino-N-methylhexanamide (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

~175 C=O (Amide)

~55 α-CH

~35 β-CH₂

~31 δ-CH₂

~26 N-CH₃

~22 γ-CH₂

~14 ε-CH₃

Table 3: Predicted IR Absorption Bands for 2-amino-N-methylhexanamide
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3250 Strong, Broad
N-H Stretch (Amine and

Amide)

2960 - 2850 Strong C-H Stretch (Aliphatic)

~1640 Strong C=O Stretch (Amide I)

~1550 Strong N-H Bend (Amide II)

~1460 Medium C-H Bend (CH₂)

~1375 Medium C-H Bend (CH₃)

Table 4: Predicted Mass Spectrometry Data for 2-amino-N-methylhexanamide

m/z Ion

144.22 [M]⁺ (Molecular Ion)

129.19 [M-CH₃]⁺

101.13 [M-C₃H₇]⁺

87.12 [M-C₄H₉]⁺

72.08 [C₄H₁₀N]⁺

58.06 [C₂H₆NO]⁺

Experimental Protocols
The following are general experimental methodologies for obtaining the spectroscopic data

presented above. These protocols are adaptable for a wide range of small organic molecules.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the analyte (2-amino-N-
methylhexanamide) in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5

mm NMR tube.
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Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband

probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-64 scans.

Process the data with a Fourier transform, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024 or more scans.

Process the data similarly to the ¹H NMR spectrum.

2.2 Infrared (IR) Spectroscopy

Sample Preparation:

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two

sodium chloride (NaCl) or potassium bromide (KBr) plates.

KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press

the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[1]

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the prepared sample in the spectrometer's sample holder.
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Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.[2]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

2.3 Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable

volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).[3][4]

Data Acquisition (ESI-MS):

Introduce the sample solution into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas

temperature) to achieve stable ionization.

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

Data Acquisition (EI-MS):

Introduce the sample (often via a gas chromatograph or a direct insertion probe) into the

high-vacuum source.

Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and

fragmentation.[3][4]

Scan the mass analyzer to separate and detect the resulting ions.

Visualization of Experimental Workflow
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The following diagram illustrates a general workflow for the spectroscopic analysis of a novel

chemical entity like 2-amino-N-methylhexanamide.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Reporting

Synthesis of 2-amino-N-methylhexanamide

Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C, 2D) IR Spectroscopy Mass Spectrometry

(ESI or EI)

Spectral Interpretation & Structure Confirmation

Technical Report Generation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a novel

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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